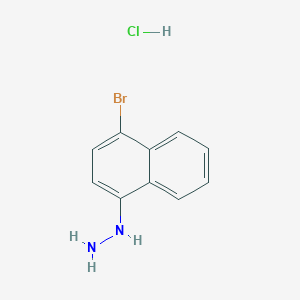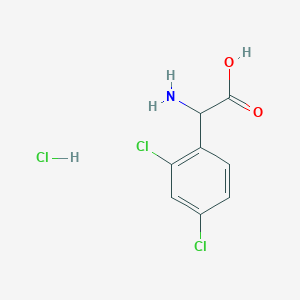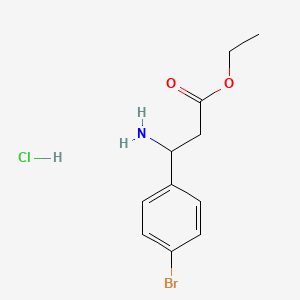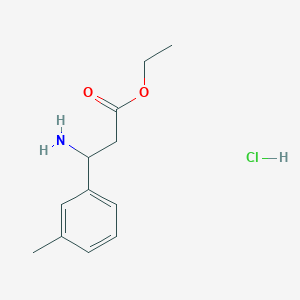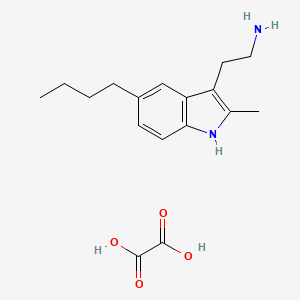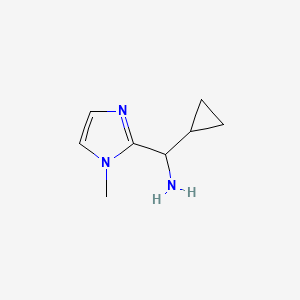
1-Ciclopropil-1-(1-metil-1H-imidazol-2-IL)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine typically involves the following steps:
Imidazole Derivatization: The imidazole ring can be functionalized by introducing a methyl group at the 1-position using methylating agents like methyl iodide.
Methanamine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination reactions using suitable amines and reducing agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazole ring to its reduced form.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include imidazole derivatives, cyclopropyl amines, and fused ring systems.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of microbial cell membranes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine can be compared with similar compounds such as:
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar imidazole structure but lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride:
The uniqueness of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine lies in its combination of the cyclopropyl and imidazole moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-4-10-8(11)7(9)6-2-3-6/h4-7H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHJVSDSGXTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586433 |
Source


|
| Record name | 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927986-30-9 |
Source


|
| Record name | 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
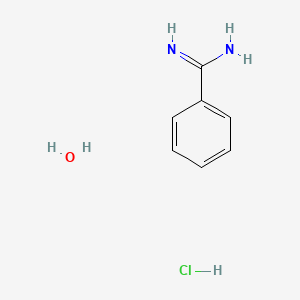

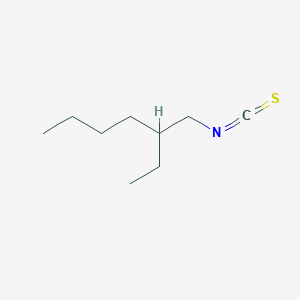
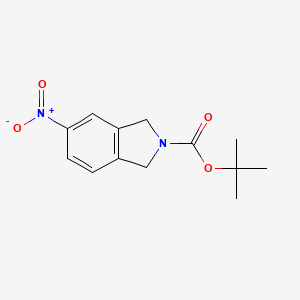
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
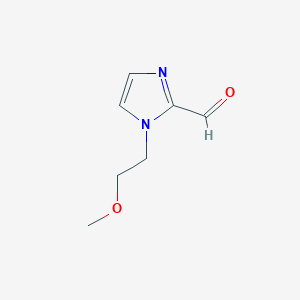

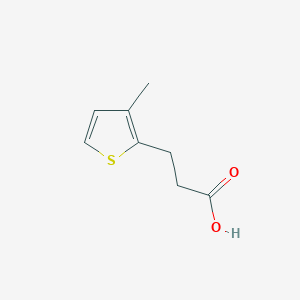
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
